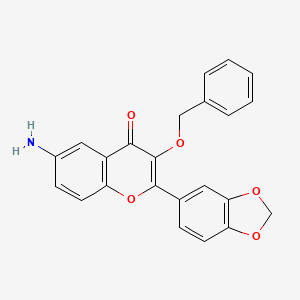
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one is a complex organic compound that features a chromen-4-one core structure This compound is notable for its unique combination of functional groups, including an amino group, a benzodioxole moiety, and a phenylmethoxy group
Métodos De Preparación
The synthesis of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, benzodioxole moiety, and phenylmethoxy group through various substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives, typically using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: The phenylmethoxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Aplicaciones Científicas De Investigación
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: This compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine: It has potential therapeutic applications, including as an antioxidant, anti-inflammatory, and anticancer agent, due to its ability to modulate various biochemical pathways.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized functions.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including the inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(1,3-benzodioxol-5-yl)-quinazoline: This compound shares the benzodioxole moiety but has a quinazoline core instead of a chromen-4-one core, leading to different chemical reactivity and biological activity.
N-(6-amino-2H-1,3-benzodioxol-5-yl)nonanamide: This compound also contains the benzodioxole moiety and an amino group but differs in its aliphatic chain, which affects its solubility and interaction with biological targets.
Propiedades
Fórmula molecular |
C23H17NO5 |
|---|---|
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
6-amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H17NO5/c24-16-7-9-18-17(11-16)21(25)23(26-12-14-4-2-1-3-5-14)22(29-18)15-6-8-19-20(10-15)28-13-27-19/h1-11H,12-13,24H2 |
Clave InChI |
DVUORWJGPWNALP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)

![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
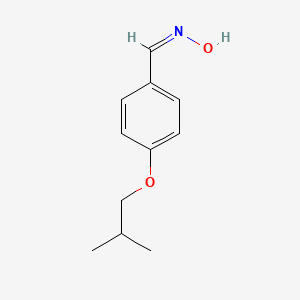
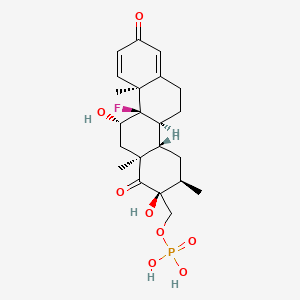
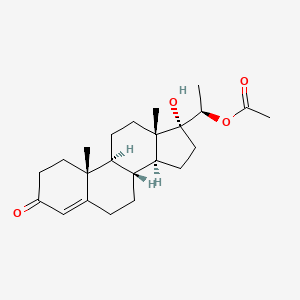
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
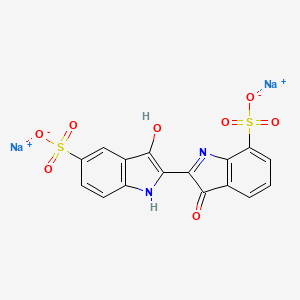
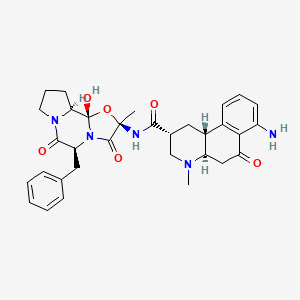
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
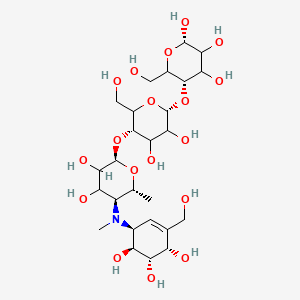
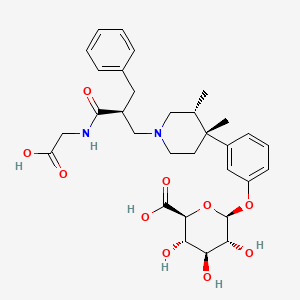
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
